molecular formula C78H111N21O19 B13392924 a-Melanotropin (swine), 4-L-norleucine-7-D-phenylalanine-

a-Melanotropin (swine), 4-L-norleucine-7-D-phenylalanine-

Cat. No.: B13392924
M. Wt: 1646.8 g/mol
InChI Key: UAHFGYDRQSXQEB-PWPYQVNISA-N
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Preparation Methods

The synthesis of a-Melanotropin (swine), 4-L-norleucine-7-D-phenylalanine-, involves the substitution of methionine at position 4 with norleucine and phenylalanine at position 7 with D-phenylalanine. The synthetic route typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation. Industrial production methods may involve large-scale SPPS or solution-phase synthesis, depending on the required yield and purity .

Chemical Reactions Analysis

a-Melanotropin (swine), 4-L-norleucine-7-D-phenylalanine-, undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of a-Melanotropin (swine), 4-L-norleucine-7-D-phenylalanine-, involves binding to melanocortin receptors (MC1R) on melanocytes. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels activate protein kinase A (PKA), which in turn stimulates the production of melanin by increasing the activity of tyrosinase, the rate-limiting enzyme in melanin biosynthesis .

Comparison with Similar Compounds

a-Melanotropin (swine), 4-L-norleucine-7-D-phenylalanine-, is unique due to its enhanced stability and prolonged biological activity compared to natural alpha-MSH. Similar compounds include:

These similar compounds highlight the uniqueness of a-Melanotropin (swine), 4-L-norleucine-7-D-phenylalanine-, in terms of its enhanced potency and resistance to enzymatic degradation .

Properties

Molecular Formula

C78H111N21O19

Molecular Weight

1646.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-/m0/s1

InChI Key

UAHFGYDRQSXQEB-PWPYQVNISA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C

Origin of Product

United States

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